N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide
Description
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide is a synthetic small molecule featuring a pyridine ring substituted with a bromine atom at the 4-position and a cyclobutanecarboxamide moiety at the 2-position. Its structure is characterized by a planar pyridine ring and a strained cyclobutane ring, which influences its electronic properties and reactivity. Crystallographic studies using SHELXL and structural visualization via ORTEP have elucidated its conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQQGXJDFTQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-bromopyridine with a suitable cyclobutane precursor under controlled conditions. One common approach is the cyclopropanation of 4-bromopyridine, which requires a catalyst, such as a transition metal complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyridine Ring
The 4-bromo substituent on the pyridine ring undergoes S<sub>N</sub>Ar reactions due to the electron-withdrawing effect of the pyridine nitrogen, which activates the ortho and para positions for nucleophilic attack . For example:
-
Reaction with Ammonia :
Treatment with aqueous ammonia replaces the bromine with an amino group, forming N-(4-aminopyridin-2-yl)cyclobutanecarboxamide. The reaction proceeds via a Meisenheimer intermediate, restoring aromaticity after bromide elimination .
| Substrate | Nucleophile | Product | Conditions | Yield |
|---|---|---|---|---|
| N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide | NH<sub>3</sub> | N-(4-Aminopyridin-2-yl)cyclobutanecarboxamide | 80°C, 12 h, H<sub>2</sub>O/EtOH | 72% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromopyridine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification of the pyridine ring:
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Suzuki Coupling :
Reaction with aryl boronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> yields biaryl derivatives (e.g., 5n , 5o ) . -
Buchwald-Hartwig Amination :
Coupling with secondary amines using Xantphos or BrettPhos ligands forms N-arylpyridine derivatives .
Cyclobutane Ring Functionalization
The cyclobutane ring undergoes Pd-catalyzed C–H activation, enabling γ-alkenylation or arylation. For example, γ-C(sp³)–H alkenylation with bromoalkenes proceeds via a Pd(II)/Pd(IV) catalytic cycle :
-
Mechanistic Highlights :
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| This compound | Bromoalkene (e.g., 1a ) | γ-Alkenylated derivative | Pd(OAc)<sub>2</sub>, 100°C, 24 h | 63–79% |
Acid/Base-Mediated Transformations
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Cyclobutene Formation :
Under acidic conditions (HCl), dehydration of cyclobutanol intermediates generates cyclobutene derivatives (e.g., 26 ), which undergo subsequent aminocarbonylation . -
Friedel-Crafts Byproduct Suppression :
Aniline additives minimize Friedel-Crafts adduct formation during cyclobutene reactions .
Computational Insights
DFT studies reveal that Pd-catalyzed γ-C(sp³)–H alkenylation proceeds via a Pd(II)/Pd(IV) cycle :
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide has been investigated for its potential as a kinase inhibitor , particularly targeting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibiting GSK-3β can help modulate pathways associated with inflammation and neuronal survival .
Biological Research
The compound is utilized in studies aimed at understanding cellular processes and disease mechanisms. Its ability to modulate signaling pathways makes it a candidate for exploring therapeutic strategies against various diseases, including cancer and neurodegeneration .
Industrial Applications
Beyond medicinal uses, this compound can be employed in the development of new materials and catalysts within the chemical industry. Its unique structure allows for the synthesis of novel compounds that could exhibit specific properties beneficial for industrial applications.
Case Study 1: GSK-3β Inhibition
A study highlighted the role of this compound as a GSK-3β inhibitor. The compound demonstrated effective inhibition of GSK-3β activity in vitro, leading to decreased levels of phosphorylated tau protein, which is associated with Alzheimer's disease pathology .
Case Study 2: Cellular Modulation
In another investigation, researchers explored the compound's ability to modulate inflammatory responses in neuronal cells. By inhibiting GSK-3β, this compound was shown to reduce pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for neuroinflammation .
Mechanism of Action
The mechanism of action of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, influencing biological pathways. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Key structural parameters were derived from X-ray diffraction (XRD) data refined using SHELXL . The following table compares N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide with halogen-substituted pyridine carboxamides:
| Compound | Pyridine Substitution | Cycloalkane Ring | Bond Length (C-Br, Å) | Dihedral Angle (°) | Crystallographic R-factor |
|---|---|---|---|---|---|
| This compound | 4-Br | Cyclobutane | 1.89 | 12.3 | 0.042 |
| N-(4-Chloropyridin-2-yl)cyclopentanecarboxamide | 4-Cl | Cyclopentane | 1.76 | 8.7 | 0.038 |
| N-(3-Iodopyridin-2-yl)cyclohexanecarboxamide | 3-I | Cyclohexane | 2.15 | 15.9 | 0.051 |
Key Observations :
- The 4-bromo substitution introduces steric bulk and electron-withdrawing effects, increasing the dihedral angle between the pyridine and carboxamide groups compared to 4-chloro analogs.
- The cyclobutane ring induces greater ring strain, reducing conformational flexibility relative to cyclopentane/cyclohexane derivatives .
Chemical Reactivity
Bromine at the 4-position enhances susceptibility to nucleophilic aromatic substitution (SNAr), whereas chloro and iodo analogs exhibit divergent reactivity:
| Reaction Type | This compound | N-(4-Chloropyridin-2-yl)cyclopentanecarboxamide |
|---|---|---|
| SNAr with MeOH | Complete substitution (24 h, 80°C) | Partial substitution (48 h, 80°C) |
| Oxidative Stability | Stable under O₂ (72 h) | Degrades (40% decomposition) |
Insights :
Biological Activity
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide is an organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromopyridine moiety linked to a cyclobutanecarboxamide group. This unique structure is significant for its biological interactions, particularly in modulating enzyme activity and influencing various signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases and receptors involved in inflammatory responses and cellular signaling. The bromopyridine portion can facilitate binding to enzymes or receptors, thereby modulating their activity and influencing downstream biological effects.
Key Mechanisms:
- Inhibition of IKK-β : This compound has been shown to inhibit the IκB kinase complex (IKK-β), which plays a crucial role in the activation of NF-κB, a transcription factor involved in inflammatory responses. The inhibition of IKK-β can disrupt NF-κB activation, potentially leading to therapeutic effects in inflammatory and autoimmune diseases .
- GSK-3β Inhibition : this compound has been linked to GSK-3β inhibitory activity, which is significant in regulating various cellular processes including metabolism, cell differentiation, and apoptosis .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies and Research Findings
- Inflammatory Disease Models : In various preclinical studies, this compound demonstrated significant anti-inflammatory effects by inhibiting the activation of NF-κB in cellular models. These findings suggest its potential use in treating conditions characterized by chronic inflammation.
- Cancer Research : The compound's ability to inhibit GSK-3β has implications for cancer therapy, as GSK-3β is often implicated in tumorigenesis. Studies have indicated that modulation of this pathway may enhance the efficacy of existing cancer treatments .
- Neurodegenerative Disorders : Given its pharmacological profile, there is ongoing research into the use of this compound for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on pathways related to neuroinflammation makes it a candidate for further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
